molecular formula C29H25N5O6 B2504993 ethyl 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate CAS No. 894929-33-0

ethyl 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate

Cat. No.: B2504993
CAS No.: 894929-33-0
M. Wt: 539.548
InChI Key: DSMHDYSAGMAPPG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate is a heterocyclic compound featuring a quinazolin-1(2H)-yl core fused with a 1,2,4-oxadiazole ring and an ethyl benzoate ester group. This structure combines pharmacophores known for diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. The ethyl benzoate group may influence solubility and bioavailability.

Properties

CAS No.

894929-33-0

Molecular Formula

C29H25N5O6

Molecular Weight

539.548

IUPAC Name

ethyl 2-[[2-[2,4-dioxo-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]quinazolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C29H25N5O6/c1-2-39-28(37)20-12-6-8-14-22(20)30-24(35)18-34-23-15-9-7-13-21(23)27(36)33(29(34)38)17-16-25-31-26(32-40-25)19-10-4-3-5-11-19/h3-15H,2,16-18H2,1H3,(H,30,35)

InChI Key

DSMHDYSAGMAPPG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC4=NC(=NO4)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Structural Overview

The compound features a unique structure characterized by:

  • Dioxoquinazoline moiety : Known for various biological activities including anticancer effects.
  • Oxadiazole ring : Often associated with antimicrobial and anticancer properties.
  • Benzoate ester : Contributes to the lipophilicity and bioavailability of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Signal Transduction Pathways : It can alter pathways that regulate cell survival and apoptosis.
  • DNA Interaction : Potential binding to DNA or RNA could disrupt replication processes in cancer cells.

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar compounds featuring oxadiazole and quinazoline structures. For instance:

CompoundCell LineIC50 (µM)Reference
N-(4-fluorophenyl)acetamideHEPG21.18 ± 0.14
N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-...MDA-MB-4356.82
Ethyl 2-(5-benzyl-1,3,4-oxadiazol-2-yl)...ALP Inhibition0.420 ± 0.012

These findings suggest that compounds with similar structural features exhibit potent anticancer activity across various cell lines.

Study on Oxadiazole Derivatives

In a recent study published in Molecules, a series of oxadiazole derivatives were synthesized and screened for anticancer activity. The study found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.67 µM to 1.95 µM against prostate and colon cancer cells respectively .

Research on Quinazoline Compounds

Another investigation focused on quinazoline derivatives demonstrated their effectiveness in inhibiting growth in several cancer types including breast and lung cancers. The most potent compounds showed IC50 values lower than standard chemotherapeutic agents like doxorubicin.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Quinazolinone Derivatives with Oxadiazole Substituents

The target compound shares structural similarities with herbicidal quinazolinone derivatives reported by Yu and Hong-Fei (). For example, 2-(6-(2-chloro-4-trifluoromethylphenoxy)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl) acetate (compound 2 in ) contains a chloro-trifluoromethylphenoxy substituent instead of the 3-phenyl-1,2,4-oxadiazole-ethyl group. This substitution alters electronic properties and bioactivity: the trifluoromethyl group enhances lipophilicity and herbicidal potency, while the oxadiazole in the target compound may improve binding to enzymatic targets like kinases or proteases .

1,2,4-Oxadiazole-Containing Heterocycles

Compounds such as 1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one () highlight the role of oxadiazole derivatives in modulating spectroscopic and biological properties.

Ethyl Benzoate Analogs

The ethyl benzoate group in the target compound is structurally analogous to ethyl 3-(2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate (). Here, the pyridinone core replaces quinazolinone, which simplifies the ring system but reduces steric bulk. This modification may enhance solubility but diminish affinity for rigid binding pockets .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Quinazolin-1(2H)-yl 3-(2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl), ethyl benzoate Not explicitly reported (predicted: kinase inhibition) N/A
2-(6-(2-Chloro-4-trifluoromethylphenoxy)-2,4-dioxoquinazolin-3-yl) acetate Quinazolin-1(2H)-yl 2-Chloro-4-trifluoromethylphenoxy Herbicidal
1-[1-(Benzoxadiazol-5-ylmethyl)-triazol-4-yl]hexan-1-one Benzoxadiazole-triazole Hexanoyl Fluorescent probe
Ethyl 3-(...oxadiazol-5-yl...acetamido)benzoate Pyridin-1(2H)-yl 4-Methylphenyl-oxadiazole Not reported (structural analog)

Research Findings and Limitations

  • Metabolic Stability : The 1,2,4-oxadiazole ring in the target compound likely improves metabolic stability compared to ester- or amide-heavy analogs (e.g., ) .
  • Contradictions : focuses on plant-derived analgesics, which are structurally unrelated but underscore the diversity of applications for heterocycles .

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